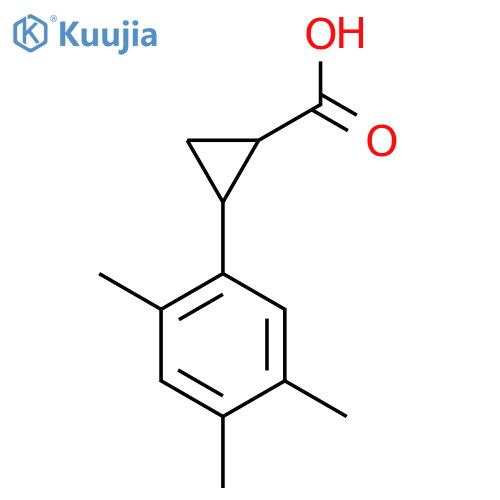Cas no 1493573-93-5 (2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid)

1493573-93-5 structure
商品名:2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid
- 1493573-93-5
- EN300-1851733
-
- インチ: 1S/C13H16O2/c1-7-4-9(3)10(5-8(7)2)11-6-12(11)13(14)15/h4-5,11-12H,6H2,1-3H3,(H,14,15)
- InChIKey: RMBCVDOCLXVDPK-UHFFFAOYSA-N
- ほほえんだ: OC(C1CC1C1C=C(C)C(C)=CC=1C)=O
計算された属性
- せいみつぶんしりょう: 204.115029749g/mol
- どういたいしつりょう: 204.115029749g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 261
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 37.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1851733-0.05g |
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid |
1493573-93-5 | 0.05g |
$587.0 | 2023-09-19 | ||
| Enamine | EN300-1851733-0.5g |
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid |
1493573-93-5 | 0.5g |
$671.0 | 2023-09-19 | ||
| Enamine | EN300-1851733-5g |
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid |
1493573-93-5 | 5g |
$2028.0 | 2023-09-19 | ||
| Enamine | EN300-1851733-0.25g |
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid |
1493573-93-5 | 0.25g |
$642.0 | 2023-09-19 | ||
| Enamine | EN300-1851733-1.0g |
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid |
1493573-93-5 | 1g |
$986.0 | 2023-06-03 | ||
| Enamine | EN300-1851733-10.0g |
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid |
1493573-93-5 | 10g |
$4236.0 | 2023-06-03 | ||
| Enamine | EN300-1851733-10g |
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid |
1493573-93-5 | 10g |
$3007.0 | 2023-09-19 | ||
| Enamine | EN300-1851733-1g |
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid |
1493573-93-5 | 1g |
$699.0 | 2023-09-19 | ||
| Enamine | EN300-1851733-0.1g |
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid |
1493573-93-5 | 0.1g |
$615.0 | 2023-09-19 | ||
| Enamine | EN300-1851733-5.0g |
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid |
1493573-93-5 | 5g |
$2858.0 | 2023-06-03 |
2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid 関連文献
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909
-
Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
1493573-93-5 (2-(2,4,5-trimethylphenyl)cyclopropane-1-carboxylic acid) 関連製品
- 1427024-25-6(Ethyl 5-amino-4-bromo-1-(1-ethylpropyl)pyrazole-3-carboxylate)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 1854803-21-6(N-(4,4-difluorocyclohexyl)-2-methylpyrimidin-4-amine)
- 57266-87-2(Silane, [(1E)-1-butyl-1-hexen-1-yl]trimethyl-)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 1806991-27-4(3-(Bromomethyl)-5-(difluoromethyl)-6-fluoropyridine-2-carboxaldehyde)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬
